1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea
Beschreibung
This compound is a urea derivative characterized by a 4-chlorophenyl group attached to a pyrrolidin-3-yl ring (with a ketone at position 5) and a 3-fluoro-4-methylphenyl substituent on the urea moiety. Urea derivatives are widely studied for their diverse applications, ranging from pharmaceuticals to agrochemicals, depending on substituent patterns .
Eigenschaften
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-fluoro-4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2/c1-11-2-5-13(8-16(11)20)21-18(25)22-14-9-17(24)23(10-14)15-6-3-12(19)4-7-15/h2-8,14H,9-10H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFMJAMXLWXGSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea typically involves multi-step organic reactions. One common method includes:
-
Formation of the Pyrrolidinone Ring:
- Starting with a suitable precursor, such as 4-chlorobenzaldehyde, the pyrrolidinone ring can be synthesized through a series of condensation and cyclization reactions.
- Reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group in the pyrrolidinone ring to an alcohol.
Substitution: Halogenation or nitration reactions can introduce additional functional groups onto the aromatic rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products:
- Oxidized derivatives such as carboxylic acids.
- Reduced derivatives such as alcohols.
- Substituted derivatives with additional halogen or nitro groups.
Wissenschaftliche Forschungsanwendungen
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs, particularly for its potential to inhibit specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea depends on its interaction with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Pathway Interference: The compound could interfere with metabolic or signaling pathways, leading to changes in cellular function and viability.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Urea Derivatives
The following analysis compares the target compound with structurally related urea derivatives from peer-reviewed literature and patents, focusing on substituent effects, biological activities, and applications.
Glucokinase Activators and Analgesics ()
Compounds such as 1-(4-(3-chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea (Compound 1) and 1-(5-chloro-2-hydroxymethylphenyl)-3-(3-trifluoromethoxyphenyl)urea (Compound 3) highlight the role of urea derivatives in metabolic and pain management pathways.
- Key Differences: The target compound lacks the pyridinyl or trifluoromethoxy groups found in these analogs, which are critical for glucokinase activation and analgesia. The pyrrolidinone ring in the target compound may enhance metabolic stability compared to the methylurea group in Compound 1 .
CNS-Targeting Ureas ()
European Patent EP 4 121 415 B1 lists urea derivatives like 1-(2-hydroxymethylphenyl)-3-(3-trifluoromethoxyphenyl)urea and 1-(3-chloro-5-methoxyphenyl)-3-(2-hydroxymethylphenyl)urea , which are indicated for epilepsy and psychosis.
- The absence of a hydroxymethyl group may reduce polar interactions with CNS targets compared to the patented compounds .
Kinase-Targeting Ureas ()
The compound 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea is studied as a phosphoinositide 3-kinase (PI3K) modulator.
- Key Differences: The target compound’s pyrrolidinone ring replaces the pyrrolidinylpyridinyl group, which may reduce PI3K affinity but improve solubility due to the ketone’s polarity. The 3-fluoro-4-methylphenyl substituent could enhance hydrophobic interactions compared to the pyridinyl group in the PI3K modulator .
Agrochemical Ureas ()
Diflubenzuron (1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea) is a pesticide that inhibits chitin synthesis in insects.
- The fluorine and methyl groups in the target compound may increase lipophilicity, altering environmental persistence compared to diflubenzuron .
Structural and Activity Data Table
Research Findings and Implications
- Structural Insights: The pyrrolidinone ring in the target compound may confer improved metabolic stability over simpler urea derivatives, as seen in glucokinase activators .
- Activity Predictions : The fluorine and methyl groups could enhance binding to hydrophobic pockets in kinases or CNS receptors, differentiating it from agrochemical analogs like diflubenzuron .
- Gaps in Knowledge: No direct pharmacological data for the target compound were found in the provided evidence. Further studies are needed to validate its biological targets and efficacy.
Biologische Aktivität
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea, a synthetic organic compound, has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. The compound features a pyrrolidinone ring, a urea functional group, and two aromatic substituents, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 347.8 g/mol. The presence of both 4-chlorophenyl and 3-fluoro-4-methylphenyl groups enhances its potential for biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 347.8 g/mol |
| Structural Features | Pyrrolidinone ring, Urea group, Aromatic substituents |
Biological Activities
Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:
1. Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of various enzymes. Notably, compounds with similar structures have shown significant inhibitory activity against acetylcholinesterase (AChE) and urease:
- AChE Inhibition : Compounds derived from similar structural frameworks have demonstrated strong AChE inhibition, with IC50 values ranging from 0.63 µM to 6.28 µM in various studies .
- Urease Inhibition : Other derivatives have reported IC50 values as low as 2.14 µM for urease inhibition, indicating potential therapeutic applications in treating conditions like peptic ulcers .
2. Antibacterial Activity
The compound's structural characteristics suggest potential antibacterial properties. Similar compounds have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, highlighting the need for further investigation into the antibacterial efficacy of this specific urea derivative .
3. Antitumor Potential
There is emerging evidence suggesting that compounds with similar configurations may possess antitumor activities. For instance, derivatives have been noted for their ability to induce cell death in cancer cell lines, indicating that the target compound may also exhibit anticancer properties through similar mechanisms .
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within biological systems, potentially modulating enzyme activity or receptor binding. This modulation could influence various cellular pathways associated with disease processes.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of related compounds, providing insights into their pharmacological profiles:
- A study on similar pyrrolidinone derivatives highlighted their effectiveness as AChE inhibitors and their interaction with bovine serum albumin (BSA), which suggests potential for drug formulation .
- Another investigation into the synthesis of urea derivatives revealed their promising antibacterial and enzyme inhibitory activities, paving the way for further exploration of their therapeutic applications .
Q & A
Q. Methodology :
- Synthesize analogs via parallel synthesis.
- Use molecular docking (e.g., AutoDock Vina) to predict binding to target proteins .
Validation : - Correlate computational predictions with in vitro IC50 values.
Advanced: How to resolve contradictory data in biological assays (e.g., varying IC50 across studies)?
Methodological Answer:
Potential Causes :
- Assay conditions (e.g., pH, serum content) affecting compound stability.
- Batch-to-batch purity variations (e.g., residual solvents).
Resolution Strategies :
Reproducibility Checks : Repeat assays in triplicate with independent compound batches .
Orthogonal Assays : Validate kinase inhibition using both ADP-Glo™ and radiometric assays .
Stability Studies : Perform HPLC-MS to assess compound degradation under assay conditions .
Example :
If IC50 varies in cytotoxicity assays, test metabolite formation via LC-MS to rule out degradation .
Advanced: What strategies identify the compound’s mechanism of action (MoA) in complex biological systems?
Methodological Answer:
- Target Deconvolution :
- Chemical Proteomics : Use immobilized compound pull-down assays with MS/MS to identify binding proteins .
- CRISPR-Cas9 Screening : Genome-wide knockout libraries to pinpoint resistance-conferring genes .
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling changes (e.g., MAPK/ERK inhibition) .
Case Study :
A related urea derivative (PSNCBAM-1) was found to modulate cannabinoid receptors via similar proteomic approaches .
Advanced: How to assess metabolic stability and pharmacokinetic (PK) properties in preclinical models?
Methodological Answer:
- In Vitro ADME :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction .
- In Vivo PK : Administer IV/PO in rodents, collect plasma at intervals, and quantify via LC-MS/MS.
Key Metrics : - Half-life (t1/2), bioavailability (F%), and volume of distribution (Vd).
Optimization : Modify substituents (e.g., methyl → trifluoromethyl) to enhance metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
